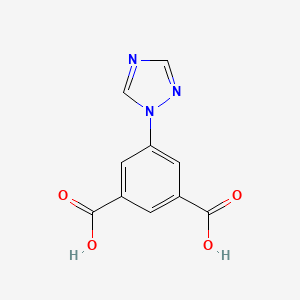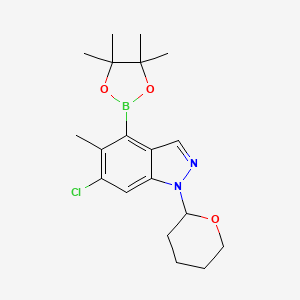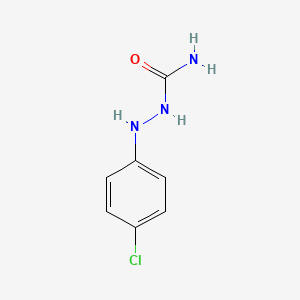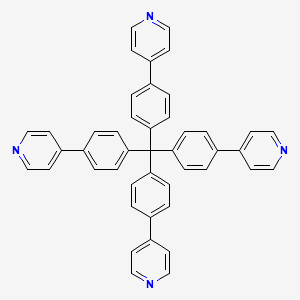
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid
Overview
Description
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid is a useful research compound. Its molecular formula is C10H7N3O4 and its molecular weight is 233.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence Sensing of Metal Ions and Nitroaromatic Compounds
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid has been used in the synthesis of lanthanide metal–organic frameworks (MOFs) for luminescence sensing applications. These MOFs exhibit selective detection of metal ions like Fe3+ and nitroaromatic compounds such as 4-nitrophenol in ethanol solutions (Wang et al., 2016).
Antiferromagnetic Interactions and Spin-Glass-Like Behavior
In coordination polymers involving copper and nickel, 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid contributes to the development of structures exhibiting strong antiferromagnetic interactions and unique spin-glass-like behavior, as evidenced in certain nickel compounds (Liao et al., 2014).
Hydrogel Formation for Controlled Drug Delivery
This compound has been shown to enable the formation of hydrogels, which are applicable in the controlled drug delivery sector. The hydrogels made from this acid have been used for encapsulation and controlled release of drugs like oxytetracycline (Häring et al., 2018).
Magnetic Behaviors and Fluorescent Properties in Heterometallic Frameworks
The use of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid in the synthesis of Co(II)–Ln(III) heterometallic coordination polymers has been explored. These frameworks exhibit interesting magnetic behaviors and fluorescent properties, relevant in material science (Liao et al., 2012).
Metal–Organic Framework for Drug Delivery
Metal–organic frameworks (MOFs) incorporating 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid have been designed for potential drug delivery applications. These frameworks demonstrate a controlled and progressive release of drugs like 5-fluorouracil (Wu et al., 2016).
Synthesis of Supramolecular Metallogels
The acid's gelation ability with different metal acetates has been studied, leading to the formation of stable and homogeneous metallogels. These metallogels have been characterized for various properties, including infrared, rheology, and UV–vis spectroscopy (Häring et al., 2019).
Luminescent Coordination Polymers for Sensing Applications
Luminescent coordination polymers based on this acid have been reported as highly selective and sensitive chemosensors for detecting anions like CrVI in aqueous media, showcasing their potential in environmental monitoring (Wang et al., 2019).
properties
IUPAC Name |
5-(1,2,4-triazol-1-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)6-1-7(10(16)17)3-8(2-6)13-5-11-4-12-13/h1-5H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSPMFYSIXEACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 4-((ethylamino)methyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B8227265.png)


![ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8227290.png)

![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8227308.png)


